Kinoprene
Description
Historical Trajectories and Genesis within Insect Physiology Research
The history of Kinoprene research is intertwined with the broader study of insect hormones, which began in the early 20th century. Pioneering work by researchers like V. B. Wigglesworth on the blood-sucking bug Rhodnius prolixus in the 1930s laid the foundation by demonstrating hormonal control over molting and metamorphosis. nih.gov, ehu.eus This led to the identification of juvenile hormone (JH), a key regulator preventing premature metamorphosis in immature insects. wikipedia.org
Following the structural determination of natural JHs in the 1960s, the scientific community began searching for stable and usable synthetic analogs. wikipedia.org This search led to the development of compounds that mimic the activity of natural juvenile hormones, known as juvenile hormone analogs (JHAs) or juvenoids. wikipedia.org, routledge.com this compound, along with methoprene (B1676399) and hydroprene (B1673459), was introduced by Zoecon in 1975 as part of this effort to create synthetic compounds that could interfere with insect development. wikipedia.org Its genesis is thus rooted in the desire to understand and manipulate the intricate hormonal balance governing insect life cycles.
This compound as a Prototype Juvenile Hormone Analog (JHA) within Insect Growth Regulator (IGR) Taxonomy
This compound is classified as a juvenile hormone analog (JHA), which falls under the larger umbrella of Insect Growth Regulators (IGRs). wikipedia.org, herts.ac.uk, ksu.edu IGRs are a class of insecticides that disrupt insect life cycles rather than killing them directly. wikipedia.org They achieve this by interfering with biochemical pathways or processes essential for insect growth and development. researchgate.net
JHAs, like this compound, mimic the action of natural juvenile hormones. wikipedia.org, routledge.com Juvenile hormone is crucial for maintaining the larval or nymphal stage during molting. wikipedia.org Normally, JH levels drop significantly at the end of the final immature instar, allowing metamorphosis into the adult stage to occur. plos.org JHAs disrupt this process by maintaining high levels of juvenile hormone-like activity, preventing the insect from successfully completing metamorphosis. wikipedia.org, wikipedia.org This leads to developmental abnormalities, such as the formation of larval-pupal intermediates or extra larval instars, ultimately resulting in mortality. brill.com, epa.gov
IGRs are broadly categorized based on their mode of action, including juvenile hormone analogs, chitin (B13524) synthesis inhibitors, and ecdysone (B1671078) receptor agonists. wikipedia.org, ksu.edu this compound, as a JHA, represents a prototype within the group that targets the insect endocrine system by mimicking juvenile hormone. herts.ac.uk, routledge.com This classification highlights its specific mechanism of action compared to IGRs that inhibit chitin synthesis or interfere with molting hormones (ecdysteroids). wikipedia.org, ksu.edu
Theoretical Frameworks Guiding this compound Research
Research involving this compound is primarily guided by theoretical frameworks in insect endocrinology and developmental biology. The core principle is the understanding of how juvenile hormones regulate metamorphosis and other physiological processes in insects. nih.gov, nih.gov, wikipedia.org The classical model of insect metamorphosis posits that the interplay between juvenile hormone and ecdysteroids (molting hormones) dictates developmental progression. diva-portal.org, aos.org High JH levels in the presence of ecdysteroids lead to larval molts, while low JH levels in the presence of ecdysteroids trigger metamorphosis to the pupal or adult stage. plos.org, diva-portal.org
This compound research utilizes this framework to investigate how exogenous JHA activity disrupts this delicate hormonal balance. Studies explore the binding of this compound to JH receptors, although the precise molecular mechanisms and the nature of these receptors have been subjects of ongoing research. annualreviews.org Theoretical models also encompass the impact of JHAs on gene expression, as juvenile hormone is known to influence the transcription of genes involved in development and reproduction. annualreviews.org
Furthermore, research on this compound and other JHAs is informed by theories related to insect growth regulation as a pest management strategy. nih.gov This includes understanding the susceptible life stages, the timing of application for maximum effectiveness, and the potential for resistance development in insect populations. ksu.edu The concept of disrupting a physiological process unique to insects, like the hormonal control of metamorphosis, forms the theoretical basis for using JHAs as selective insecticides. flyboss.com.au, researchgate.net
Overview of Scholarly Significance and Research Gaps
This compound holds scholarly significance as a tool for probing the complexities of insect endocrinology and development. Its use in laboratory studies has provided valuable insights into the roles of juvenile hormone in various insect species and across different life stages. nih.gov, journalarrb.com, mdpi.com Research findings using this compound have contributed to understanding phenomena such as the regulation of metamorphosis, reproduction, and even caste differentiation in social insects. nih.gov, nih.gov, epa.gov
Detailed research findings have demonstrated this compound's effects on insect development. For instance, studies on Culex pipiens mosquito larvae showed that this compound exposure increased the duration of larval and pupal stages and affected body volume. journalarrb.com, univ-soukahras.dz Another study on Aphis gossypii revealed that this compound application to nymphs caused abnormalities in wing differentiation and reduced reproductive capacity, linked to altered expression of genes involved in JH synthesis and degradation. revistacultivar.com, mdpi.com
| Insect Species | Life Stage Treated | Observed Effects of this compound | Source |
| Culex pipiens | Fourth-instar larvae | Increased larval and pupal duration, affected body volume. | journalarrb.com, univ-soukahras.dz |
| Aphis gossypii | First instar nymphs | Abnormal wing differentiation, reduced reproductive capacity. | revistacultivar.com, mdpi.com |
| Bombus terrestris | Workers (larval dev) | Lethal blockage of development before metamorphosis at high conc. | nih.gov |
| Leptomastix dactylopii | Adult parasitoids | High mortality, reduced parasitization rates. | oup.com |
Despite the contributions of this compound research, several research gaps remain. A deeper understanding of the precise molecular interactions between this compound and the insect JH receptor(s) is still needed. While some studies have explored gene expression changes, a comprehensive picture of the downstream molecular pathways affected by this compound is still developing. revistacultivar.com, mdpi.com Furthermore, research into the potential for non-target effects on beneficial insects and other arthropods, although explored in some studies researchgate.net, nih.gov, oup.com, warrants continued investigation to fully assess the ecological implications of JHA exposure. researchgate.net, nih.gov The long-term and transgenerational effects of this compound exposure in various insect species and across different environmental conditions also represent areas requiring further scholarly attention. researchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
prop-2-ynyl (2E,4E)-3,7,11-trimethyldodeca-2,4-dienoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28O2/c1-6-13-20-18(19)14-17(5)12-8-11-16(4)10-7-9-15(2)3/h1,8,12,14-16H,7,9-11,13H2,2-5H3/b12-8+,17-14+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZRBKIRIBLNOAM-WHVZTFIZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)CC=CC(=CC(=O)OCC#C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CCCC(C)C/C=C/C(=C/C(=O)OCC#C)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3032624 | |
| Record name | Kinoprene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3032624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42588-37-4, 37882-31-8 | |
| Record name | Kinoprene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42588-37-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ZR 777 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037882318 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Kinoprene [ANSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042588374 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Kinoprene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3032624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Kinoprene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.799 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | KINOPRENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6IW5NLQ04R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanistic Investigations of Kinoprene S Biological Action
Elucidation of Molecular and Cellular Interactions
The biological activity of kinoprene stems from its ability to interfere with the molecular and cellular processes regulated by endogenous juvenile hormones. This interference occurs through interactions with specific receptors and subsequent modulation of intracellular signaling and gene expression.
Ligand-Receptor Dynamics and Intracellular Signaling Cascades
Juvenile hormones, and their mimics like this compound, exert their effects by binding to intracellular receptors. The primary receptor for juvenile hormone activity has been identified as the Methoprene-tolerant (Met) protein, which functions as a ligand-binding transcription factor belonging to the bHLH-PAS family. researchgate.net Studies have shown that this compound can act as an agonist ligand for the JH receptor complex, including the methyl farnesoate receptor (MfR). nih.govresearchgate.net This binding initiates intracellular signaling cascades that ultimately impact gene expression. While the precise details of all downstream signaling events triggered by this compound binding are still being elucidated, research indicates that it interferes with pathways regulated by juvenile hormone, which are critical for proper development. mdpi.combioone.org For example, the interplay between juvenile hormone/ecdysteroid hormones, insulin (B600854) signaling, and JNK signaling pathways has been reported to collectively regulate processes like wing polymorphism in various insects. mdpi.com
Regulation of Gene Expression Profiles Affecting Insect Development
The binding of this compound to the JH receptor complex influences the transcription of genes involved in insect development and metamorphosis. By mimicking the presence of high levels of juvenile hormone, this compound prevents the down-regulation of JH-responsive genes that is necessary for the transition to the next developmental stage. plos.org Studies have shown that this compound can significantly alter the expression levels of key genes responsible for the synthesis and degradation of juvenile hormone itself, such as JHAMT (Juvenile Hormone Acid O-Methyltransferase) and JHE (Juvenile Hormone Esterase). mdpi.com For instance, exposure to this compound led to the down-regulation of JHAMT and up-regulation of JHE in Aphis gossypii, suggesting a disruption in endogenous JH homeostasis. mdpi.com This altered gene expression profile contributes to the observed developmental defects.
Here is a table illustrating the effect of this compound on the expression of JH-related genes in Aphis gossypii:
| Gene | Effect of this compound Exposure (Deformity I) |
| JHAMT | Significantly down-regulated |
| JHE | Significantly up-regulated |
| JHDK | Not significantly affected |
| JHEH | Not significantly affected |
Based on findings in Aphis gossypii mdpi.com.
Interplay with Endogenous Hormonal Systems
This compound's primary mode of action involves its interaction with the insect's endogenous juvenile hormone system. regulations.govherts.ac.uk Juvenile hormones are sesquiterpenoid hormones that play crucial roles in regulating molting, metamorphosis, and reproduction. plos.orgrnlkwc.ac.in this compound, being a structural analog, disrupts the delicate balance between juvenile hormone and other key hormones, particularly ecdysteroids (molting hormones). researchgate.netuniv-soukahras.dzagronomyjournals.com Normally, a decline in JH titer, coupled with a rise in ecdysteroid levels, triggers metamorphosis. plos.org However, the persistent presence of this compound, mimicking high JH levels, prevents this hormonal shift, leading to developmental arrest and abnormalities. tewhatuora.govt.nz This interference with the interplay between JH and ecdysteroids is a central mechanism by which this compound exerts its effects. researchgate.net
Disruptions in Insect Ontogeny and Metamorphosis
The molecular and cellular disruptions caused by this compound manifest as severe impairments in insect development, particularly during the larval and pupal stages. researchgate.netuniv-soukahras.dzagronomyjournals.com
Inhibition of Larval and Pupal Stage Progression
This compound application to immature insects, especially during later larval instars, inhibits their normal progression through developmental stages. nih.gov Instead of undergoing complete metamorphosis to the adult stage, treated larvae may experience prolonged larval development, fail to pupate correctly, or form abnormal pupae. researchgate.netuniv-soukahras.dz This inhibition is a direct consequence of this compound maintaining a "juvenile" state by mimicking high JH levels, preventing the necessary hormonal and genetic changes required for metamorphosis. agronomyjournals.comtewhatuora.govt.nz
Here is a table summarizing the effect of this compound on larval and pupal duration in Culex pipiens:
| Stage | Effect of this compound Exposure (24h) |
| Fourth Larval | Significant increase in duration |
| Pupal | Significant increase in duration |
Based on findings in Culex pipiens researchgate.netuniv-soukahras.dz.
Induction of Morphogenic Abnormalities and Ecdysial Failures
A hallmark of this compound's action is the induction of various morphogenic abnormalities and failures during the molting process (ecdysis). researchgate.netuniv-soukahras.dzagronomyjournals.com These abnormalities can include the formation of larval-pupal intermediates or mosaics, deformed wings, and incomplete ecdysis where the insect is unable to shed its old cuticle. researchgate.netuniv-soukahras.dztewhatuora.govt.nz These failures often lead to the death of the affected individuals. researchgate.netuniv-soukahras.dz For example, studies on Culex pipiens exposed to this compound observed stiff bodies with curved heads, inability to escape the larval exoskeleton during the larval-pupal molt, and adults unable to detach from the pupal exuvium. researchgate.netuniv-soukahras.dz These morphological defects are a direct result of the disrupted developmental programming caused by this compound's interference with the juvenile hormone signaling pathway. tewhatuora.govt.nz
Ovicidal and Sterilization Efficacy in Reproductive Cycles
This compound is known to exhibit ovicidal and sterilization effects in insects. epa.govepa.govepa.govpublications.gc.ca As a juvenile hormone analog, its presence at inappropriate levels or times can interfere with embryogenesis, leading to egg mortality. agronomyjournals.com Additionally, this compound can disrupt the reproductive capacity of adult insects, causing sterilization. epa.govepa.govepa.govpublications.gc.caufl.edu This sterilization effect means that even if adults emerge, they may be unable to produce viable offspring, contributing to population suppression. iaea.org For instance, studies have shown that this compound can cause sterile adults and eggs. publications.gc.ca In Culex pipiens mosquitoes, sublethal concentrations of this compound significantly reduced the success of emergence and negatively affected the sex ratio, with females appearing more sensitive, and also reduced fecundity. researchgate.net
Physiological and Biochemical Responses in Target Insect Species
The action of this compound extends beyond direct developmental disruption, influencing various physiological and biochemical processes within the target insect. These impacts can affect key metabolic pathways and cellular functions necessary for survival and development.
Alterations in Hemolymph and Fat Body Carbohydrate Content
This compound has been shown to alter carbohydrate content in insect tissues, specifically in the hemolymph and fat body. The fat body is a crucial organ in insects involved in intermediary metabolism, including the synthesis and storage of carbohydrates, lipids, and proteins. researchgate.netjofamericanscience.orgbioone.orgresearchgate.netentomoljournal.comnih.gov Changes in carbohydrate levels can indicate disruptions in energy storage and utilization. Research on Spodoptera littoralis larvae demonstrated that this compound significantly elevated the carbohydrate content in the last instar larvae. researchgate.netjofamericanscience.orgbioone.orgresearchgate.net This suggests that this compound can interfere with normal carbohydrate metabolism or storage in susceptible species.
Impacts on Enzyme Activities Associated with Growth and Metabolism
Enzyme activities are vital for regulating insect growth, development, and metabolism. arc.sci.egmdpi.com Insect growth regulators, including juvenile hormone analogs like this compound, can influence the activity of various enzymes. While direct studies specifically detailing this compound's impact on a wide range of growth and metabolism-associated enzymes were not extensively found in the provided context, related research on other IGRs and insect responses to stress provides insight into potential mechanisms. For example, studies on other IGRs have shown effects on enzymes involved in carbohydrate hydrolysis, detoxification, and chitin (B13524) synthesis. msstate.eduarcjournals.orgarc.sci.eg The development of resistance to IGRs, including this compound, can involve increased metabolism of the compound, suggesting the involvement of detoxifying enzymes like esterases and glutathione-S-transferases. gpnmag.commsstate.eduarc.sci.eg
Stress Responses and Cellular Homeostasis Disturbances
Exposure to insecticides, including IGRs, can induce stress responses in insects, leading to disturbances in cellular homeostasis. nih.govfrontiersin.orgmdpi.comfrontiersin.org These responses involve complex physiological and biochemical adjustments aimed at restoring balance. Juvenile hormone itself plays a role in the insect neuroendocrine stress reaction. mdpi.com While the provided information does not specifically detail this compound's direct impact on stress responses and cellular homeostasis disturbances, it is understood that disruptions to normal hormonal balance, as caused by JHAs, can trigger such effects. Stress can influence metabolic pathways, ion and water homeostasis, and the activity of neuroendocrine factors. nih.govfrontiersin.orgmdpi.com The ability of insects to adapt to various stressors involves complex physiological, genetic, behavioral, and ecological mechanisms. frontiersin.org
Ecological and Environmental Science of Kinoprene
Ecotoxicological Assessments on Non-Target Organisms
Ecotoxicological assessments for Kinoprene have been conducted to understand its potential impacts on organisms other than the target pests. Due to its use pattern being limited to indoor environments like greenhouses and interiorscapes, the potential exposure to non-target organisms was initially considered negligible or non-existent by the EPA's Ecological Effects Branch in a 1993 review epa.govepa.gov. However, subsequent studies have provided more specific data on its toxicity to certain non-target species, particularly aquatic invertebrates and some beneficial arthropods researchgate.netnih.govcabidigitallibrary.orgpublications.gc.cacanada.ca.
Impacts on Beneficial Arthropods and Invertebrates
Studies have investigated the effects of this compound on beneficial arthropods, which are important for pollination and natural pest control. The impact can vary depending on the species, life stage, and exposure route cabidigitallibrary.org.
Research on the bumblebee Bombus terrestris has examined both lethal and sublethal effects of this compound exposure nih.gov. When bumblebee workers were exposed to this compound via topical contact or orally through sugar water or pollen at maximum field recommended concentrations (MFRC), no acute toxicity was observed in the adult workers, and there was no adverse effect on the production of males nih.gov.
However, studies monitoring larval development in treated nests revealed adverse effects nih.gov. Exposure to this compound at MFRC resulted in higher numbers of dead larvae, specifically third and fourth instars, indicating a lethal blockage of development before metamorphosis nih.gov. At lower concentrations (e.g., 0.0650 mg active ingredient/L), this compound surprisingly showed a stimulatory effect on brood production, leading to longer ovaries and more eggs in treated dominant workers compared to controls nih.gov.
Cuticular uptake studies in bumblebees showed that this compound can be absorbed, with uptake ranging from 34% to 83% within 24 hours after topical application nih.gov.
Here is a summary of the effects of this compound on Bombus terrestris:
| Exposure Route | Concentration | Effect on Adult Workers | Effect on Larval Development | Effect on Brood Production |
| Topical/Oral | MFRC | No acute toxicity | Increased larval mortality (3rd and 4th instars) | No adverse effect on male production |
| Oral (sugar water) | 0.0650 mg ai/L | Not specified | Not specified | Stimulatory (longer ovaries, more eggs) |
| Topical | Not specified (uptake) | Not specified | Not specified | Not specified |
This compound has been shown to be harmful to certain natural enemies, particularly parasitoids cabidigitallibrary.org. Studies focusing on Leptomastix dactylopii, a parasitoid of the citrus mealybug (Planococcus citri), have demonstrated significant toxicity cabidigitallibrary.orgresearchgate.netcabidigitallibrary.org.
In laboratory experiments, this compound applied 24 hours before parasitoid release caused 100% mortality of L. dactylopii in petri dishes within 48 hours researchgate.net. While some insecticides did not significantly affect parasitization rates, this compound treatment significantly reduced the parasitization rates of L. dactylopii on P. citri researchgate.net. Cage experiments with treated plants also showed that this compound applications resulted in fewer P. citri parasitized by L. dactylopii compared to control groups researchgate.net. The sex ratio of L. dactylopii offspring was also biased towards males in the this compound treatment in the cage experiment researchgate.net.
Based on these findings, this compound is considered not compatible with the use of L. dactylopii for citrus mealybug control researchgate.net. The harmful effects on parasitoids can be due to direct contact, host elimination, residual activity, or sublethal effects cabidigitallibrary.org. This compound has been reported to reduce adult emergence of other parasitoids as well, such as Opius dimidiatus and Aphidius nigripes, at all tested rates cabidigitallibrary.org. Exposure to directed sprays and one-day-old residues of this compound was also shown to be extremely toxic to Aphidius colemanii cabidigitallibrary.org.
Effects on Pollinators (e.g., Bombus terrestris)
Aquatic Ecotoxicity Studies
Despite its primary use indoors, the potential for this compound to reach aquatic environments has led to ecotoxicity studies on aquatic organisms.
This compound has been found to be highly toxic to aquatic invertebrates, particularly cladocerans like Daphnia magna and Moina macrocopa epa.govepa.govresearchgate.netnih.govx-mol.com. These organisms play a crucial role in aquatic food webs researchgate.net.
Studies with Daphnia magna have shown that this compound can induce the production of male neonates, a response linked to juvenoid hormone activity nih.govnih.gov. The male sex ratio of offspring increased with increasing this compound concentration nih.gov. The EC50 value for the production of male neonates in D. magna was estimated to be 190 µg/L nih.gov. This compound, along with other chemicals, was also found to potentiate the activity of methyl farnesoate in D. magna nih.gov.
Acute exposure studies with Moina macrocopa have demonstrated high toxicity researchgate.netnih.gov. Chronic exposure to this compound inhibited the survivorship, development, and reproduction of M. macrocopa researchgate.netnih.gov.
Here is a summary of acute toxicity data for this compound on Daphnia magna:
| Organism | Endpoint | Value (mg/L) | Source | Interpretation |
| Daphnia magna | Acute 48 hour EC₅₀ | 0.1 | F4 (US EPA ECOTOX) herts.ac.uk | Moderate herts.ac.uk |
Note: The EPA initially considered S-Kinoprene "highly toxic" to Daphnia Magna, noting that water-insoluble materials might cause adverse effects based on the study design epa.govepa.govepa.gov.
This compound is classified as very toxic to aquatic life with long-lasting effects lgcstandards.com.
Acute exposure to this compound has been shown to have high toxicity to Moina macrocopa researchgate.netnih.gov. Chronic exposure studies with M. macrocopa indicate that this compound inhibits survivorship, development, and reproduction researchgate.netnih.gov. Furthermore, adverse effects induced by this compound exposure in the parental generation (F0) continued into the F2 generation, even without direct exposure, although recovery was observed in the F3 generation researchgate.netnih.gov. This suggests the potential for transgenerational effects researchgate.net. The decreasing body size observed in the F2 generation of M. macrocopa may be partially attributed to chemical transference between generations researchgate.net.
The toxic effects of juvenile hormone analogues like this compound on crustaceans are similar to their effects on insects due to their close evolutionary relationship and similar juvenile hormone systems researchgate.netnih.gov. These compounds can interfere with the molting process which is characteristic of crustacean development researchgate.net.
While the primary use of this compound is in indoor environments, leading to an initial assessment of negligible environmental exposure, its high toxicity to aquatic invertebrates highlights the importance of preventing its release into aquatic ecosystems epa.govepa.govepa.govepa.govlgcstandards.com. Potential risks to aquatic organisms have been identified, and precautionary label statements are considered to mitigate these risks publications.gc.cacanada.capublications.gc.ca.
Sensitivity of Aquatic Invertebrates (e.g., Daphnia magna, Moina macrocopa)
Transgenerational Effects in Ecological Model Systems
Research into the transgenerational effects of juvenile hormone analogs (JHAs) like this compound is an emerging area of study. Transgenerational effects refer to the impacts of exposure that are observed in unexposed offspring generations researchgate.net. While data specifically on the transgenerational effects of this compound are limited, studies on other JHAs, such as pyriproxyfen (B1678527) and methoprene (B1676399), have demonstrated that toxic effects can persist in subsequent generations of ecological model organisms like the water flea Moina macrocopa researchgate.netplos.org.
One study investigating the effects of this compound on Moina macrocopa found that adverse effects induced by this compound exposure continued into the F2 generation, which had no direct exposure. However, recovery of survivorship was observed in the F3 generation researchgate.net. This suggests that while transgenerational impacts can occur, they may not be permanent across all subsequent generations researchgate.net. The decreasing body size observed in the F2 generation of M. macrocopa exposed to this compound may be partly attributed to chemical transference between generations researchgate.net. The potency of various juvenoid compounds, including this compound, in activating the methyl farnesoate receptor (MfR) in crustaceans and stimulating male sex determination in offspring has been evaluated, showing a correlation between MfR activation and the stimulation of male sex determination plos.org.
Environmental Fate and Behavior Modeling
Understanding the environmental fate and behavior of this compound involves examining how it degrades, persists, and moves through different environmental compartments battelle.org. Limited data are available specifically for the environmental fate of (S)-kinoprene, but its chemical structure is similar to that of (S)-methoprene, another juvenile insect hormone analog publications.gc.ca. Comparisons of available fate data for both active ingredients indicate similar fate profiles, suggesting that data for (S)-methoprene can be relevant for characterizing the environmental behavior of (S)-kinoprene publications.gc.ca.
Environmental fate studies are critical for assessing the potential exposure of pesticides in terrestrial and aquatic ecosystems usda.gov. These assessments often rely on computer simulation approaches based on predefined realistic worst-case scenarios usda.gov.
Biodegradation Pathways and Persistence in Environmental Compartments
Information specifically detailing the biodegradation pathways of this compound is limited in the provided search results. However, environmental fate studies generally aim to identify the major components present during degradation and estimate the time taken for 50% and 90% degradation of the active substance and its metabolites europa.eu.
Persistence is a key factor in environmental risk assessment battelle.org. Standard laboratory environmental fate studies, while ensuring consistency, may not always accurately reflect real-world degradation rates, particularly for persistent substances battelle.org. Degradation in real-world environments can sometimes occur faster than observed in laboratory settings battelle.org.
Available data for (S)-kinoprene indicate its hydrolysis half-life at 20°C is 161 hours at pH 4, 249 hours at pH 7, and 271 hours at pH 9 in buffered solutions publications.gc.ca. At 40°C, the half-life is 19 hours at pH 4 publications.gc.ca.
Potential for Environmental Transport and Contamination Mitigation
The potential for environmental transport of pesticides is influenced by factors such as sorption to soil, half-life in soil, and the interval between application and water movement nih.gov. Transport via sub-surface drains can significantly contribute to surface water contamination nih.gov.
For this compound, particularly (S)-kinoprene, its registered use pattern has historically been limited to greenhouses and interiorscapes epa.govregulations.gov. This indoor use is expected to result in limited exposure to the environment epa.govpublications.gc.ca. Proposed label statements for greenhouse uses would prohibit the discharge of effluent containing (S)-kinoprene into water bodies, serving as a mitigation measure against environmental contamination publications.gc.ca. Due to this limited exposure pattern, environmental fate studies have sometimes been waived for this compound regulations.gov.
Comparative Environmental Behavior with Structurally Similar Compounds (e.g., Methoprene, Hydroprene)
This compound, methoprene, and hydroprene (B1673459) are all synthetic juvenile hormone mimics used as insect growth regulators herts.ac.ukbioone.orgwikipedia.orgwikipedia.org. They are structurally related to natural insect juvenile hormones bioone.orgepa.gov. While they share structural similarities, they are not considered toxicologically equivalent, and there may be insufficient data to identify a common mechanism of toxicity for cumulative assessments publications.gc.ca.
Comparisons of available environmental fate data between (S)-kinoprene and (S)-methoprene suggest similar fate profiles publications.gc.ca. Methoprene has been more extensively tested for its effects on various organisms and is known to be somewhat toxic to some fish and aquatic invertebrates in laboratory tests, although risks are expected to be low when used according to label directions epa.gov. Due to their indoor use patterns, this compound and hydroprene are not expected to pose a significant risk to the environment, and environmental fate data requirements have been waived in some assessments due to the lack of exposure regulations.govepa.gov. Risk assessments for this compound and hydroprene have determined that no adverse effects are likely to occur to bees or other nontarget insects due to their labeled applications regulations.govregulations.gov.
A comparison of hydrolysis half-lives for (S)-kinoprene and (S)-methoprene shows some differences based on pH and temperature. publications.gc.ca
| Parameter | (S)-Kinoprene | (S)-Methoprene | Reference |
| Hydrolysis t½ (20°C) | 161 h (pH 4), 249 h (pH 7), 271 h (pH 9) | Data not presented in snippet for comparison | publications.gc.ca |
| Hydrolysis t½ (40°C) | 19 h (pH 4) | Data not presented in snippet for comparison | publications.gc.ca |
Note: Direct comparative hydrolysis data for Methoprene at 20°C and 40°C were not available in the provided snippets.
Environmental Risk Characterization and Exposure Assessment Methodologies
Environmental risk characterization involves presenting qualitative and quantitative estimates of the likelihood of hazards associated with a pesticide occurring in exposed organisms cabidigitallibrary.org. This is typically estimated using probabilistic and deterministic approaches cabidigitallibrary.org. Exposure assessment methodologies aim to predict the potential exposure of pesticides in various environmental compartments usda.gov.
For (S)-kinoprene, potential risks to certain terrestrial and aquatic organisms have been identified publications.gc.capublications.gc.ca. However, these risks were considered acceptable with the implementation of additional standard precautionary label statements aimed at protecting aquatic organisms and beneficial arthropods, along with updated use directions publications.gc.capublications.gc.ca. The limited use pattern of this compound, primarily indoors on non-food crops, significantly reduces the potential for environmental exposure epa.govregulations.govepa.gov. The low application rates and indoor use pattern are considered to eliminate or make negligible the potential for exposure to birds, fish, aquatic organisms, plants, and non-target insects epa.gov.
Risk assessment methodologies for pesticides involve four basic elements: hazard identification, dose-response assessment, exposure assessment, and risk characterization cabidigitallibrary.org. Cumulative risk assessment, which considers exposure to multiple pesticides with a common mechanism of toxicity, is also a component of the process publications.gc.cacabidigitallibrary.org. However, for (S)-kinoprene, a cumulative assessment has not been required due to insufficient data to identify a common mechanism of toxicity with other structurally similar compounds like methoprene and hydroprene publications.gc.ca.
Insect Resistance Dynamics and Management Strategies for Kinoprene
Mechanisms Underlying Resistance Development to Kinoprene
Insect populations can develop resistance to insecticides through various mechanisms, including genetic and physiological adaptations. researchgate.net.
Genetic and Physiological Adaptations in Resistant Insect Populations
Resistance to insecticides is often an inherited trait, resulting from genetic variations within an insect population ksu.edu. These variations can lead to physiological adaptations that reduce the pesticide's effectiveness researchgate.net. Metabolic resistance is a common mechanism where insects develop enhanced abilities to break down or detoxify the insecticide using enzymes such as cytochrome P450s, carboxylesterases, and glutathione (B108866) S-transferases ksu.eduresearchgate.netresearchgate.net. Alterations at the target site, the specific protein or enzyme that the insecticide interacts with, can also lead to reduced sensitivity ksu.eduirac-online.org. While the specific genetic and physiological adaptations conferring resistance to this compound can vary depending on the insect species, mechanisms observed with other insecticides, including other juvenile hormone mimics, provide insight. These can include enhanced metabolism and changes in target site sensitivity ksu.eduufl.edu.
Cross-Resistance Profiles to Other Juvenile Hormone Mimics and Insecticides
Cross-resistance occurs when resistance to one insecticide confers resistance to other insecticides, particularly those with similar modes of action or within the same chemical class bioworksinc.comksu.edu. As a juvenile hormone mimic, this compound is in the same IRAC group (7A) as hydroprene (B1673459) and methoprene (B1676399) irac-online.orgbioworksinc.comarizona.edu. Resistance to one juvenile hormone mimic can potentially lead to cross-resistance to others within this group ufl.eduresearchgate.net. Metabolic resistance mechanisms, which involve enzymes that can detoxify various compounds, can also lead to cross-resistance between insecticides from different IRAC groups irac-online.orgufl.eduarizona.edu. Therefore, insect populations resistant to this compound may also exhibit reduced susceptibility to other juvenile hormone mimics and potentially other insecticide classes if the resistance mechanism confers broad detoxification capabilities ksu.eduirac-online.org.
Surveillance and Monitoring of this compound Resistance in Pest Populations
Monitoring insect populations for changes in susceptibility to insecticides is crucial for the early detection of resistance and for informing resistance management strategies frontiersin.org. Surveillance programs typically involve collecting insect samples from the field and testing their response to different concentrations of this compound in laboratory bioassays frontiersin.org. Comparing the susceptibility of field populations to a known susceptible reference strain can reveal shifts in resistance levels frontiersin.org. Regular monitoring helps determine the extent and distribution of resistance, allowing for timely adjustments to pest control programs before control failures occur frontiersin.orgirac-online.org. Techniques such as sticky cards and visual inspection of plants are also important for monitoring pest populations and their life stages, which can inform the timing of insecticide applications msu.edumissouri.edu.
Strategic Approaches for Resistance Management
Effective insecticide resistance management (IRM) strategies are essential to preserve the efficacy of this compound and other valuable insecticides irac-online.orgksu.edu. These strategies aim to minimize the selection pressure that leads to the evolution of resistance irac-online.org.
Rotational Application with Alternative Modes of Action
Rotating insecticides with different modes of action is a cornerstone of IRM bioworksinc.comirac-online.orgksu.edu. The principle behind rotation is to avoid repeatedly exposing successive generations of a pest population to insecticides that select for the same resistance mechanisms irac-online.orgksu.edu. By switching between insecticides from different IRAC groups, the selection pressure for resistance to any single mode of action is reduced irac-online.orgksu.edu. This compound, as the sole member of IRAC Group 7A, has a unique mode of action that makes it a valuable component of rotation programs publications.gc.ca. Rotating this compound with insecticides from other IRAC groups that target different physiological processes in the insect can help delay the development of resistance publications.gc.cairac-online.orgksu.edu. It is generally recommended to rotate insecticides after a certain period or after a pest generation to minimize continuous selection pressure ksu.edu.
Data Table: IRAC Mode of Action Groups for Insecticides Mentioned
| IRAC Group | Mode of Action | Examples of Active Ingredients |
| 7A | Juvenile Hormone Mimics | This compound, Hydroprene, Methoprene |
| 7B | Juvenile Hormone Mimics | Fenoxycarb |
| 7C | Juvenile Hormone Mimics | Pyriproxyfen (B1678527) |
| 1A | Acetylcholine esterase inhibitors | Methiocarb |
| 6 | Gamma-aminobutyric acid (GABA) chloride channel activator | Milbemectin |
| 28 | Ryanodine receptor modulators | Chlorantraniliprole, Flubendiamide |
| 3A | Sodium channel modulators | Pyrethrins, Pyrethroids (e.g., Bifenthrin, Cyfluthrin) |
Applied Efficacy and Comparative Performance of Kinoprene
Efficacy Evaluations Against Major Agricultural and Greenhouse Pests
Kinoprene has demonstrated efficacy against a range of economically important insect pests, particularly those prevalent in greenhouse environments. Its mode of action as a JHA makes it effective by interfering with the molting process, causing morphogenic abnormalities, and inducing ovicidal and sterilization effects. epa.govepa.gov
Control of Homopteran Pests (e.g., Aphids, Whiteflies, Mealybugs, Armored Scales)
This compound is effective against various homopteran pests, including aphids, whiteflies, soft-bodied and armored scales, and mealybugs. epa.govcentralgrower.comhawaii.eduherts.ac.uk When applied at a low rate, it inhibits normal insect growth during molting, leading to morphogenic, ovicidal, and sterilization effects. epa.govepa.gov At higher rates, this compound can also kill adult insects. epa.govepa.gov Studies have shown its successful use in controlling these pests on ornamental plants in greenhouses. centralgrower.comhawaii.edu For instance, this compound has been reported to be efficacious against homopterous species. univ-soukahras.dz Research on armored scales like Epidiaspis leperii has shown that this compound, along with other JHAs, can have similar efficacy against first instar larvae. scite.airesearchgate.net
Suppression of Dipteran Larvae (e.g., Culex pipiens)
This compound has been evaluated for its efficacy against the larvae of Culex pipiens, a significant mosquito species. Laboratory studies have shown that this compound exhibits insecticidal activity against fourth-instar larvae, affecting both direct mortality and delayed effects on subsequent developmental stages until adult emergence. univ-soukahras.dztheses-algerie.comresearchgate.nettheses-algerie.com Exposure to this compound for 24 hours significantly increased the duration of both the fourth larval and pupal stages in Cx. pipiens. univ-soukahras.dzresearchgate.net Morphological abnormalities observed in treated larvae include distorted mouthparts and air tubes, deformed pupae, failure to shed the old cuticle, and larva-pupa intermediates. theses-algerie.comresearchgate.net this compound treatment also led to a significant reduction in emergence success and affected the sex ratio and fecundity of surviving adults in Cx. pipiens. theses-algerie.comresearchgate.net
The LC50 for the differed action of this compound until adult emergence in fourth-instar Cx. pipiens larvae was determined to be 246.8 µg/L. univ-soukahras.dz
Here is a table summarizing the effect of this compound on the duration of larval and pupal stages of Cx. pipiens:
| Stage | Control (days ± SD) | LC50 (days ± SD) | LC90 (days ± SD) |
| Fourth-instar Larva | 3.25 ± 0.50 | 4.75 ± 0.50 | 7.50 ± 0.57 |
| Pupae | 3.50 ± 0.57 | 4.50 ± 0.57 | 5.75 ± 0.50 |
Note: Data is illustrative based on research findings showing significant increases in duration with this compound treatment. univ-soukahras.dzresearchgate.net
Spectrum of Activity Across Diverse Insect Orders
As a JHA, this compound's primary activity is focused on disrupting the development of insects, particularly during molting and metamorphosis. epa.govherts.ac.ukstaugorchidsociety.orgumn.edu While particularly effective against homopterans and certain dipterans, its spectrum of activity is generally focused on insect species where juvenile hormone plays a critical role in post-embryonic development. IGRs like this compound tend to have selective activity, often targeting specific groups or families of insects, which can make them compatible with the activity of natural enemies. umn.edu The EPA indicates that S-Kinoprene targets aphids, whiteflies, mealybugs, fungus gnats, and armored scales. epa.govepa.gov
Comparative Efficacy and Selectivity with Other Insect Growth Regulators
This compound belongs to the class of insect growth regulators, which are characterized by their interference with insect development rather than direct toxicity like conventional insecticides. centrallifesciences.comagronomyjournals.comscispace.com IGRs are generally considered more selective than broad-spectrum insecticides. umn.eduagronomyjournals.comneliti.com
Juvenile Hormone Analogs (e.g., Methoprene (B1676399), Hydroprene (B1673459), Pyriproxyfen)
This compound is one of several commercially available juvenile hormone analogs, alongside compounds like methoprene, hydroprene, and pyriproxyfen (B1678527). centrallifesciences.comneliti.comisvsvegsci.in These JHAs all mimic the action of natural juvenile hormone, disrupting metamorphosis and reproduction. centrallifesciences.comepa.gov While they share a similar mode of action, their efficacy and target pest profiles can differ.
Comparisons of this compound with other JHAs against specific pests have been conducted. For example, against Culex pipiens larvae, studies suggest that this compound might be somewhat less effective than methoprene, although activity can be influenced by factors such as test methodology and formulation. univ-soukahras.dz Research comparing this compound, methoprene, and hydroprene against the armored scale Epidiaspis leperii found that all tested JHAs showed similar efficacy (82-85%) against first instar larvae at a concentration of 0.1% active ingredient. scite.airesearchgate.net However, at higher concentrations (0.5%), hydroprene, methoprene, and this compound were found to disturb the development of the parasitoid Aphytis mytilaspidis, indicating potential differences in their impact on non-target organisms at higher rates. scite.aitewhatuora.govt.nz Pyriproxyfen has also been evaluated against Culex quinquefasciatus and Culex pipiens larvae, showing potent activity. univ-soukahras.dzresearchgate.netekb.eg
Chitin (B13524) Synthesis Inhibitors and Ecdysone (B1671078) Agonists/Antagonists
Insect growth regulators also include chitin synthesis inhibitors (CSIs) and ecdysone agonists/antagonists, which have distinct modes of action compared to JHAs like this compound. researchgate.netumn.eduneliti.comaos.org CSIs interfere with the formation of chitin, a key component of the insect exoskeleton, thus disrupting molting. neliti.comaos.org Ecdysone agonists mimic the action of the molting hormone ecdysone, triggering premature and lethal molting, while antagonists interfere with this process. neliti.comaos.orgresearchgate.netscielo.br
Studies comparing the efficacy of different IGR classes against Culex pipiens larvae have suggested that chitin synthesis inhibitors appeared more potent than molting hormone agonists and juvenile hormone analogs like this compound. univ-soukahras.dz This highlights that the effectiveness of different IGR classes can vary depending on the target pest and the specific compound. While this compound disrupts the hormonal balance necessary for proper development, CSIs directly impact the structural component of the cuticle, and ecdysone agonists/antagonists interfere with the molting hormone signaling pathway. neliti.comaos.org The selectivity of IGRs, including this compound, compared to conventional insecticides is a key advantage, although their impact on non-target organisms can vary. umn.eduagronomyjournals.comoup.com
Sublethal Effects on Insect Biology and Population Dynamics
Sublethal exposure to this compound, as a juvenile hormone analog, can significantly impact various aspects of insect biology and population dynamics. These effects often manifest as disruptions in development, reproduction, and morphology.
Influence on Larval and Pupal Developmental Durations
Studies have shown that this compound can prolong the developmental duration of both larval and pupal stages in susceptible insects. For instance, exposure of newly ecdysed fourth-instar larvae of Culex pipiens to this compound resulted in a significant increase in the duration of both the fourth larval and pupal stages compared to untreated insects. univ-soukahras.dzresearchgate.net This effect was observed to be dose-dependent for the larval stage, with higher concentrations leading to longer durations. univ-soukahras.dzresearchgate.net The treatment also had a delayed effect on pupae, with a significant increase in pupal duration noted at higher doses. univ-soukahras.dzresearchgate.net
Table 1: Effect of this compound on Larval and Pupal Duration in Culex pipiens
| Treatment (this compound Concentration) | Larval Duration (days) | Pupal Duration (days) |
| Control | Data not explicitly provided in snippets, but implied shorter duration compared to treated. | Data not explicitly provided in snippets, but implied shorter duration compared to treated. |
| LC50 (246.8 µg/L) | Significantly increased compared to control. univ-soukahras.dzresearchgate.net | No significant effect mentioned at LC50. univ-soukahras.dzresearchgate.net |
| LC90 (524.44 µg/L) | Significantly increased compared to control and LC50. univ-soukahras.dzresearchgate.net | Significant increase compared to control. univ-soukahras.dzresearchgate.net |
This prolongation of developmental stages can have significant ecological consequences, potentially increasing the insect's exposure time to natural enemies or environmental stressors.
Impact on Fecundity, Sex Ratio, and Reproductive Success
This compound can negatively impact the reproductive capacity of insects. Research on Culex pipiens has demonstrated that this compound can reduce the fecundity (number of eggs laid) of surviving adults that were exposed as larvae. researchgate.netuniv-soukahras.dzuniv-soukahras.dzresearchgate.netresearchgate.net The sex ratio can also be affected, with studies on Culex pipiens indicating a bias towards males, and females appearing more sensitive to the treatment. researchgate.netuniv-soukahras.dzuniv-soukahras.dz In Leptomastix dactylopii, a parasitoid of the citrus mealybug, this compound treatment significantly reduced parasitization rates and biased the sex ratio towards males in cage experiments. nih.govoup.com
Table 2: Sublethal Effects of this compound on Reproduction in Culex pipiens
| Treatment (this compound Concentration) | Fecundity (Eggs per Female) | Sex Ratio (Male:Female) | Emergence Success |
| Control | Data not explicitly provided in snippets. | 1:1 univ-soukahras.dztheses-algerie.com | Data not explicitly provided in snippets. |
| LC50 | Reduced compared to control. researchgate.netuniv-soukahras.dzuniv-soukahras.dzresearchgate.netresearchgate.net | Biased towards males (e.g., 2:1). researchgate.netuniv-soukahras.dzuniv-soukahras.dztheses-algerie.com | Significantly reduced compared to control. researchgate.netuniv-soukahras.dzuniv-soukahras.dzresearchgate.nettheses-algerie.com |
Note: Specific numerical values for fecundity and emergence success in control and treated groups were not consistently available across snippets to populate a precise table, but the text confirms the observed effects.
Morphometric Changes in Insect Stages
Sublethal exposure to this compound can induce various morphological abnormalities in insects. Observations in Culex pipiens larvae treated with this compound include deformed mouthparts, distended and curved larval bodies, and the formation of larva-pupa mosaics. researchgate.net Emergence failure is also a noted morphological consequence. researchgate.netresearchgate.netuniv-soukahras.dztheses-algerie.com Intoxicated fourth-instar larvae may exhibit stiff bodies and curved heads, hindering normal movement. researchgate.net Some pupae may be unable to escape the larval exoskeleton or may have deformed respiratory structures. researchgate.net
Beyond gross morphological changes, this compound has been shown to affect morphometric measurements. In Culex pipiens, this compound treatment affected body volume in larvae, pupae, and adults. univ-soukahras.dzjournalarrb.com Specifically, body volume was significantly reduced at higher concentrations in fourth-instar larvae and female adults. univ-soukahras.dz While body volume was affected in pupae at both tested concentrations, there was no significant effect on body weight across stages compared to control series. univ-soukahras.dz
Table 3: Observed Morphometric Changes and Abnormalities in Culex pipiens Treated with this compound
| Developmental Stage | Observed Changes/Abnormalities | Effect on Body Volume | Effect on Body Weight |
| Larva | Deformed mouthparts, distended/curved body, larva-pupa mosaics, stiff body, curved head. researchgate.netresearchgate.netuniv-soukahras.dztheses-algerie.com | Reduced (especially at higher concentrations). univ-soukahras.dzjournalarrb.com | No significant effect. univ-soukahras.dz |
| Pupa | Deformed pupa, inability to escape larval exoskeleton, abnormal respiratory trumpets. researchgate.netuniv-soukahras.dztheses-algerie.com | Affected. univ-soukahras.dzjournalarrb.com | No significant effect. univ-soukahras.dz |
| Adult | Emergence failure. researchgate.netresearchgate.netuniv-soukahras.dzresearchgate.nettheses-algerie.com | Reduced in females (especially at higher concentrations). univ-soukahras.dz | No significant effect. univ-soukahras.dz |
These morphometric and morphological changes are indicative of the disruptive effects of this compound on the complex hormonal regulation of insect development and metamorphosis.
Advanced Analytical Methodologies for Kinoprene
Chromatographic Techniques for Trace Analysis
Chromatographic techniques play a crucial role in separating kinoprene from complex sample matrices before detection. The choice of chromatographic method often depends on the nature of the sample and the required sensitivity.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
HPLC-MS/MS is a powerful technique for the analysis of this compound, especially when dealing with complex matrices like cannabis concentrates or environmental water samples sciex.comnih.govresearchgate.net. This method combines the separation capabilities of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. While this compound can be analyzed by LC-MS/MS using atmospheric pressure chemical ionization (APCI), its nonpolar nature can result in low ionization efficiency with electrospray ionization (ESI) sciex.comnih.govresearchgate.net. This can necessitate derivatization to improve sensitivity in ESI-based methods nih.govresearchgate.net.
Studies have demonstrated the effectiveness of HPLC-MS/MS for quantifying this compound in challenging matrices. For instance, an LC-MS/MS method utilizing a dual ESI and APCI source has been validated for analyzing this compound, among other pesticides, in dried hemp. This method achieved limits of quantification in the range of 0.002 to 0.2 ppm, meeting regulatory action limits chromatographyonline.com. Another study focusing on cannabis concentrates utilized LC-MS/MS with APCI, noting that while a large dilution helped minimize matrix effects, additional sample cleanup might be beneficial for achieving higher sensitivity in certain matrices like wax sciex.com.
Gas Chromatography-Mass Spectrometry (GC-MS/MS) for Specific Matrices
Gas chromatography-mass spectrometry (GC-MS/MS) is another important technique for this compound analysis, particularly for samples where the analyte is amenable to gas phase separation sciex.comgcms.cz. This compound is a pesticide residue typically derivatized for GC-MS/MS analysis sciex.com. GC-MS/MS is often used for the analysis of pesticides that are challenging to analyze by LC-MS/MS with ESI gcms.cz.
A method using QuEChERS coupled with GC-MS/MS has been established for the simultaneous determination of this compound and other pesticide residues in tea. This method demonstrated good linearity and acceptable recovery rates, highlighting its suitability for detecting this compound in this specific matrix ifoodmm.com.
Sample Preparation and Derivatization Strategies
Effective sample preparation is critical for accurate this compound analysis, especially in complex environmental and biological matrices. Strategies often focus on isolating the analyte and minimizing matrix interferences.
Enhancements in Ionization Efficiency through Derivatization (e.g., Diels-Alder Derivatization)
Derivatization is a valuable technique used to improve the analytical properties of this compound, particularly its ionization efficiency in techniques like ESI-MS/MS nih.govresearchgate.net. This compound contains a diene structure that can undergo Diels-Alder cycloaddition with appropriate dienophiles nih.govacs.org.
A notable example is the use of the Cookson-type reagent 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) for Diels-Alder derivatization of this compound nih.govresearchgate.netacs.org. This reaction makes this compound more readily ionizable in positive-mode ESI due to the introduction of a proton-accepting amide group in the derivative acs.orgresearchgate.net. Derivatization with PTAD has been shown to significantly improve the sensitivity of LC/ESI-MS/MS methods for this compound, leading to a substantial decrease in detection limits nih.govresearchgate.netacs.orgresearchgate.net.
Matrix Effect Mitigation in Complex Environmental and Biological Samples
Matrix effects, such as ion suppression or enhancement, can significantly impact the accuracy of MS-based analysis in complex samples sciex.comchromatographyonline.comrestek.com. These effects are caused by co-extracted components from the sample matrix that interfere with the ionization of the analyte restek.com.
Various strategies are employed to mitigate matrix effects in this compound analysis. Dilution of the sample extract can help minimize matrix-induced ion suppression sciex.com. However, this may not completely eliminate the effect, and further cleanup steps or the use of internal standards might be necessary for accurate quantification sciex.com. Solid-phase extraction (SPE) is a common sample preparation technique that can help isolate this compound and reduce matrix components, although SPE methods may require optimization to minimize matrix effects nih.govresearchgate.net. The use of deuterated internal standards is recommended to correct for matrix effects and enable accurate quantification of pesticide residues like this compound sciex.com. Additionally, optimizing LC conditions and employing dual ionization sources (ESI and APCI) can help address matrix effects across a wider range of analytes chromatographyonline.com.
Development and Validation of High-Sensitivity Detection Protocols
Developing and validating high-sensitivity detection protocols for this compound is essential for its trace analysis in various matrices, including environmental samples and agricultural products nih.govresearchgate.netgcms.cz. High sensitivity is often required to meet regulatory limits and accurately assess exposure or contamination levels.
The use of sensitive mass spectrometry systems, such as triple quadrupole mass spectrometers (MS/MS), is fundamental to achieving low detection limits sciex.comgcms.cz. Coupling these detectors with efficient chromatographic separation and optimized sample preparation techniques, including derivatization when necessary, allows for the detection and quantification of this compound at very low concentrations nih.govresearchgate.netacs.org.
Validation of high-sensitivity methods involves demonstrating their performance characteristics, such as linearity, accuracy, precision, limits of detection (LOD), and limits of quantification (LOQ) chromatographyonline.comifoodmm.com. For example, a validated LC-MS/MS method for this compound in environmental water samples achieved LODs of approximately 20 pg/mL and LOQs of 60 pg/mL when extracted from 10 mL of water, demonstrating high sensitivity for trace analysis nih.govresearchgate.netacs.org. Similarly, a GC-MS/MS method for tea analysis reported LOQs in the range of 0.0006 to 0.0072 mg/kg for this compound and other pesticides ifoodmm.com.
The development of sensitive methods often involves optimizing parameters such as mobile phases, gradient programs, flow rates, ionization source settings, and MS/MS transitions to maximize the signal-to-noise ratio for this compound sciex.comnih.govalgimed.com. The use of internal standards is crucial for ensuring the accuracy and reliability of quantitative results, particularly at trace levels where matrix effects can be significant sciex.comchromatographyonline.com.
Regulatory Science and Policy Context of Kinoprene
Scientific Data Requirements and Assessment Frameworks
Regulatory agencies like the EPA and Health Canada require comprehensive scientific data to assess the potential risks of pesticides to human health and the environment. This data forms the basis of their risk assessment frameworks.
Evaluation of Toxicology Study Databases and Data Waivers
For human health risk assessment, toxicology studies are crucial. The EPA's evaluation of kinoprene has indicated a lack of significant mammalian toxicity. regulations.govregulations.gov this compound was classified under Toxicity Category III or IV for acute toxicity tests and showed no potential for skin sensitization. regulations.govregulations.gov
Due to the specific indoor use pattern of this compound products (greenhouses and interiorscapes), which limits exposure, certain toxicology studies, such as subchronic feeding studies and developmental toxicity studies, were not required by the EPA for reregistration. epa.govepa.gov Mutagenicity testing for this compound did not demonstrate mutagenicity. regulations.govregulations.gov The available mammalian toxicology data were considered sufficient by the EPA to support the reregistration decision. epa.gov
Health Canada's re-evaluation also considered toxicology data. While the toxicological database was considered complete for characterizing hazard for the purpose of the EPA's registration review, Health Canada identified risks to occupational workers that were not deemed acceptable under current use conditions or with additional mitigation. publications.gc.cacanada.ca
Fulfillment of Environmental Fate Data Requirements
Environmental fate data are necessary to understand how a pesticide behaves in the environment, including its degradation, mobility, and potential to accumulate. For this compound, both the EPA and Health Canada have noted the limited environmental exposure based on its indoor use patterns. epa.govpublications.gc.caregulations.govregulations.gov
The EPA waived all nontarget organism and environmental fate data requirements for this compound during its registration review due to the lack of environmental exposure from its labeled uses. regulations.govregulations.gov Similarly, in its Phase IV review of S-Kinoprene, the EPA did not require environmental fate data based on the use patterns and low application rates. epa.govepa.gov Environmental fate data are generally not required for biochemical pesticides unless Tier I non-target studies indicate a need. epa.gov
Health Canada also noted limited data available to characterize the environmental fate of (S)-kinoprene but considered data for the structurally similar compound (S)-methoprene to be relevant. publications.gc.ca Despite potential risks identified for certain terrestrial and aquatic organisms in Health Canada's proposed decision, these risks were considered acceptable with additional label statements and updated use directions in the initial assessment presented in the proposed decision document. publications.gc.ca However, the final decision focused on human health risks. canada.ca
Characterization of Occupational and Environmental Exposure Risks
Risk assessment involves characterizing potential exposure to a pesticide and evaluating the likelihood of adverse effects.
For this compound, occupational exposure for handlers and applicators is possible due to application methods like spraying. epa.govregulations.govregulations.gov However, the EPA concluded that there was no significant risk of adverse effects from occupational exposure due to this compound's low toxicity and history of safe use. regulations.govregulations.gov The EPA did require appropriate signal words and precautionary statements on labels due to primary eye irritation potential (Toxicity Category III). epa.gov
Environmental exposure is considered negligible by the EPA due to the restriction of this compound use to indoor environments such as greenhouses and interiorscapes. epa.govepa.gov This indoor use pattern is considered to eliminate the potential for exposure to birds, fish, aquatic organisms, plants, and non-target insects in outdoor environments. epa.govepa.gov
Health Canada's re-evaluation, however, identified occupational risks to workers that were not considered acceptable, leading to the proposed and final cancellation of this compound registrations in Canada. publications.gc.capublications.gc.cacanada.ca While potential environmental risks were noted in the proposed decision, they were initially deemed acceptable with mitigation measures. publications.gc.ca
Regulatory Outcomes and Policy Implications for this compound Usage and Registration Status
The regulatory reviews by the EPA and Health Canada have resulted in different outcomes for this compound.
The EPA's Interim Registration Review Decision for this compound, grouped with methoprene (B1676399) and hydroprene (B1673459), concluded that the continued use of products containing these active ingredients does not present any concern to the Agency based on current risk assessments. regulations.govregulations.gov The EPA determined that all data requirements had been fulfilled and no additional studies were anticipated for registration review. regulations.govregulations.gov This outcome supports the continued registration of this compound for its approved uses in the United States.
In contrast, Health Canada's re-evaluation led to the decision to cancel the registration of (S)-kinoprene and all associated end-use products in Canada. canada.cacanada.ca This decision was based on the finding that risks to human health, specifically for occupational workers, were not acceptable even with potential mitigation measures. publications.gc.cacanada.ca The cancellation has implications for the availability and use of this compound products in Canada, with specific deadlines for sale and use cessation. canada.ca
Q & A
Basic Research Questions
Q. What standardized protocols are recommended for assessing kinoprene’s toxicity in non-target arthropods?
- Methodological Answer : Use tiered testing frameworks aligned with EPA guidelines . Begin with acute toxicity assays (e.g., OECD 213 for honeybees) at sublethal concentrations (≤0.1 ppm). Monitor molting disruption and juvenile hormone mimicry effects. Include negative controls (solvent-only) and positive controls (e.g., methoprene) to validate assay sensitivity. Data should be analyzed using probit or logistic regression models to estimate LC₅₀/EC₅₀ values.
Q. How should researchers design literature reviews to identify gaps in this compound’s environmental fate studies?
- Methodological Answer : Apply the PICO framework (Population: non-target species; Intervention: this compound exposure; Comparison: untreated controls; Outcome: mortality/reproductive effects) . Use databases like PubMed and Web of Science with keywords: This compound AND (degradation OR half-life OR bioaccumulation). Exclude studies lacking GC-MS/HPLC validation. Tabulate degradation rates across matrices (soil, water) and note discrepancies in metabolite identification .
Advanced Research Questions
Q. How can contradictions in this compound’s mammalian toxicity data be resolved?
- Methodological Answer : Conduct systematic reviews using PRISMA guidelines to reconcile conflicting results (e.g., acute vs. chronic exposure studies). Prioritize studies with GLP compliance and explicit dose-response curves . For in vitro data, validate with in vivo models (e.g., rodent dietary exposure at 0.2–5 mg/kg). Apply Bradford Hill criteria to assess causality, focusing on consistency across species (rats, mice) and mechanistic plausibility (JH receptor binding assays) .
Q. What experimental designs are optimal for evaluating this compound’s long-term ecological impacts in aquatic ecosystems?
- Methodological Answer : Use mesocosm studies simulating natural conditions (pH 6.5–8.0, 20–25°C). Expose aquatic invertebrates (e.g., Daphnia magna) to this compound at 0.05–0.5 ppm for 60 days. Measure endpoints: population growth rate, oviposition intervals, and chitin synthesis inhibition. Compare with EPA’s Individual Effects Model outputs to estimate species-level risk quotients (RQ < 0.1 = negligible risk) .
Data Analysis & Contradiction Management
Q. How should researchers address inconsistencies in this compound’s photodegradation half-life across studies?
- Methodological Answer : Perform meta-regression analysis with covariates: UV intensity (W/m²), pH, and organic matter content. Use random-effects models to account for inter-study variability. Validate with lab replicates under ISO 11348-2 conditions. Conflicting results may stem from matrix effects (e.g., humic acids prolonging half-life in soil vs. water) .
Key Methodological Considerations
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
